molecular formula C15H17N3OS2 B2430291 Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448034-47-6

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2430291
CAS No.: 1448034-47-6
M. Wt: 319.44
InChI Key: PHXVSRACKPOYQA-UHFFFAOYSA-N
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Description

“Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are a large class of chemical compounds, many of which have significant biological activity and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains several functional groups, including a cyclopropyl group, a piperazine ring, a thiazole ring, and a thiophene ring. These groups could potentially engage in a variety of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the thiazole and thiophene rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the functional groups present. For example, the presence of the polar piperazine ring might enhance the compound’s water solubility .

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Antituberculosis Studies : A series of compounds, including variations of the Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone structure, were synthesized and evaluated for their anticancer and antituberculosis activities. Some compounds demonstrated significant in vitro activity against human breast cancer cell lines and the M. tuberculosis H37Rv strain, highlighting their therapeutic potential in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activities : Novel compounds related to this compound were synthesized and characterized, with studies conducted on their structural optimization and antimicrobial activities. These compounds were found to have varying degrees of antibacterial activity, contributing to the development of new antimicrobial agents (Shahana & Yardily, 2020).

Spectral and Structural Characterization

Spectral Characterization and DFT Studies : Detailed spectral characterization, including UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry, was conducted alongside density functional theory (DFT) calculations. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds, facilitating a deeper understanding of their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Drug Development and Optimization

Development of Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has been identified as a new chemotype with potential anti-mycobacterial activity. This research underlines the importance of structural diversity in the development of new therapeutic agents against tuberculosis, with several compounds showing promising activity in vitro against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Given the biological activity of many piperazine derivatives, this compound could potentially be of interest in the development of new pharmaceuticals or agrochemicals . Further studies would be needed to explore this potential.

Properties

IUPAC Name

cyclopropyl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c19-14(11-1-2-11)17-4-6-18(7-5-17)15-16-13(10-21-15)12-3-8-20-9-12/h3,8-11H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXVSRACKPOYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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